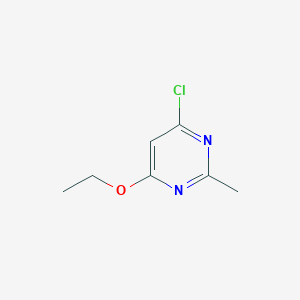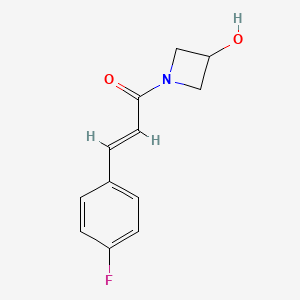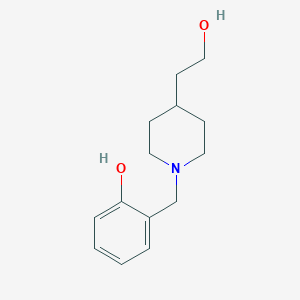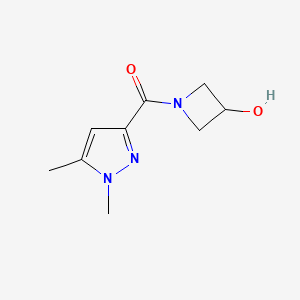
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone
Übersicht
Beschreibung
1,5-Dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone (DMPH) is a small molecule compound that has been studied for its potential applications in various scientific research fields, such as drug development and biochemistry. DMPH has been shown to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to investigate the mechanisms of action of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
Pyrazole derivatives have been extensively studied for their potential antimicrobial and anticancer activities. A notable study synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited higher anticancer activity than the reference drug doxorubicin. Additionally, these compounds showed good to excellent antimicrobial activity, highlighting their potential as dual-function agents in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activities
Another study focused on the synthesis and evaluation of tri-substituted pyrazoles for their antibacterial and antioxidant activities. The synthesized compounds, including pyrazole moieties, were assessed against Gram-positive and Gram-negative bacteria, displaying moderate activity. Their antioxidant capabilities were evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays, indicating moderate antioxidant activities. This research underscores the versatility of pyrazole derivatives in addressing oxidative stress-related conditions (Golea Lynda, 2021).
Central Nervous System Depressants
Pyrazole derivatives have also been explored for their central nervous system depressant activity, with some compounds showing potential anticonvulsant properties and low acute toxicity. Selected compounds demonstrated potential antipsychotic effects, further expanding the therapeutic applications of these derivatives (Butler, Wise, & Dewald, 1984).
Synthesis and Structural Characterization
Research has also delved into the efficient synthesis and characterization of pyrazole derivatives, such as 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives. These studies not only contribute to the chemical knowledge of pyrazole compounds but also open avenues for the development of novel compounds with specific biological activities (Hote & Lokhande, 2014).
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-8(10-11(6)2)9(14)12-4-7(13)5-12/h3,7,13H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDPHOKNIBBBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



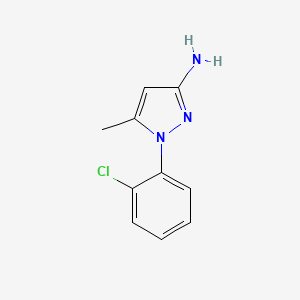
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
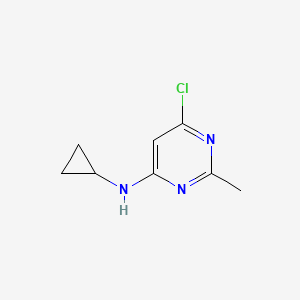
![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1488923.png)

![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
